![molecular formula C10H13BO4 B1592731 4-(Propoxycarbonyl)phenylboronic acid CAS No. 91062-38-3](/img/structure/B1592731.png)
4-(Propoxycarbonyl)phenylboronic acid
Overview
Description
4-(Propoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C10H13BO4 . It is a solid substance and is typically stored under inert gas .
Molecular Structure Analysis
The InChI code for 4-(Propoxycarbonyl)phenylboronic acid is 1S/C10H13BO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 . This indicates the presence of a propoxycarbonyl group attached to a phenylboronic acid.Physical And Chemical Properties Analysis
4-(Propoxycarbonyl)phenylboronic acid has a molecular weight of 208.02 . It is a solid substance and is typically stored under inert gas .Scientific Research Applications
Chemical Synthesis
4-(Propoxycarbonyl)phenylboronic acid is often used as a reactant in various chemical synthesis processes . It’s involved in condensation reactions with stabilizer chains at the surface of polystyrene latex .
Suzuki Coupling Reactions
This compound plays a significant role in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds.
Esterification
4-(Propoxycarbonyl)phenylboronic acid is used in esterification reactions . Esterification is a chemical reaction that forms an ester from a carboxylic acid and an alcohol, which is a key process in polymer chemistry.
Derivatization of Polyvinylamine
This compound is used for the derivatization of polyvinylamine . Polyvinylamine is a type of polymer that has many applications, including in the paper industry for improving paper strength.
Synthesis of Isotopically Labeled Mercury
4-(Propoxycarbonyl)phenylboronic acid is used in the synthesis of isotopically labeled mercury . Isotopically labeled compounds are important in research and medicine, as they allow for the tracking of the compound in various processes.
Functionalization of Poly-SiNW for Detection of Dopamine
This compound is used for the functionalization of poly-SiNW (poly-silicon nanowire) for the detection of dopamine . This has potential applications in the development of biosensors for detecting neurotransmitters like dopamine.
Interaction with Sialic Acid
Research has highlighted the interaction of phenylboronic acids, such as 4-(Propoxycarbonyl)phenylboronic acid, with sialic acid as a new class of molecular targets . This could have potential applications in drug delivery systems.
Sensing Applications
Boronic acids, including 4-(Propoxycarbonyl)phenylboronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . They can interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their use in homogeneous assays or heterogeneous detection .
Safety and Hazards
4-(Propoxycarbonyl)phenylboronic acid is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
- Role: Beta-lactamases are enzymes produced by bacteria that can inactivate beta-lactam antibiotics (such as penicillins and cephalosporins) by breaking their beta-lactam ring. By inhibiting beta-lactamase, this compound helps restore the effectiveness of these antibiotics against resistant bacteria .
- As a result, beta-lactam antibiotics remain active and can effectively target bacterial cell walls .
- Downstream effects: Inhibition of beta-lactamase prevents bacterial resistance to beta-lactam antibiotics, leading to improved antibiotic efficacy .
- Cellular effects include increased susceptibility of bacteria to beta-lactam antibiotics, which can ultimately inhibit bacterial growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not reported. Not specified. No details provided. Not documented. Not known. Data unavailable .
Result of Action
Action Environment
properties
IUPAC Name |
(4-propoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEONFAJOXSZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629638 | |
Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91062-38-3 | |
Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(propoxycarbonyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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